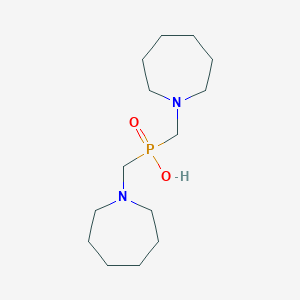

Bis(azepan-1-ylmethyl)phosphinic acid

Descripción

Bis(azepan-1-ylmethyl)phosphinic acid is a phosphinic acid derivative featuring two azepane (a seven-membered cyclic amine) groups attached to a phosphinate core via methylene linkers. Phosphinic acids (H₂P(O)OH derivatives) are organophosphorus compounds with diverse biochemical applications, including enzyme inhibition and metal coordination .

Propiedades

Fórmula molecular |

C14H29N2O2P |

|---|---|

Peso molecular |

288.37 g/mol |

Nombre IUPAC |

bis(azepan-1-ylmethyl)phosphinic acid |

InChI |

InChI=1S/C14H29N2O2P/c17-19(18,13-15-9-5-1-2-6-10-15)14-16-11-7-3-4-8-12-16/h1-14H2,(H,17,18) |

Clave InChI |

DNLLHMWOFVFBRZ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CP(=O)(CN2CCCCCC2)O |

SMILES canónico |

C1CCCN(CC1)CP(=O)(CN2CCCCCC2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Activity

- Linear Alkyl Chains: The n-hexyl derivative (N-n-hexylaminomethyl-P-aminomethylphosphinic acid, 13) exhibited high potency against Helicobacter pylori urease (IC₅₀ = 16.9 μM in E. coli systems; Ki = 0.29 μM for purified enzyme) . Its activity increased tenfold after preincubation, suggesting time-dependent binding .

- Methyl Substituents: Monomethylated analogs (e.g., compound 8) showed strong activity against Sporosarcina pasteurii urease (Ki = 108 nM), while dimethylated (e.g., 17, 21) and tetramethylated (23) derivatives had reduced potency, indicating steric hindrance limits efficacy .

- Cyclic vs.

Table 1: Urease Inhibition by Bis(aminomethyl)phosphinic Acid Derivatives

| Compound | Substituent | Target Urease | IC₅₀ (μM) | Ki (μM) | Reference |

|---|---|---|---|---|---|

| 13 | n-hexyl | H. pylori | 16.9 | 0.29 | |

| 8 | monomethyl | S. pasteurii | N/A | 0.108 | |

| Acetohydroxamic acid | Reference inhibitor | H. pylori | ~200 | N/A |

HIV-1 Protease Inhibitors

C₂-symmetric bis(aminomethyl)phosphinic acids are potent HIV-1 protease inhibitors. For example:

- C2-Symmetric Phenyl Derivatives: Compounds with aromatic substituents exhibit nanomolar inhibitory activity by mimicking peptide substrates and interacting with the protease active site .

- Structural Water Mimicry : Azepane’s bulkiness may disrupt the "structural water" network critical for protease binding, unlike smaller substituents .

ACE Inhibitors

Phosphinic acids like [[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline act as ACE inhibitors with prolonged oral efficacy . The azepane group’s hydrophobicity and size could modulate bioavailability and binding kinetics compared to phenyl or alkyl chains.

Key Structural and Functional Insights

- Steric Effects : Bulky substituents (e.g., tetramethyl or cyclic amines) often reduce enzyme inhibition, while linear chains (e.g., n-hexyl) optimize binding pockets .

- Electronic Effects : The phosphinate group’s ability to coordinate metal ions (e.g., Ni²⁺ in urease) is critical for activity, modulated by substituent electron-donating/withdrawing properties .

- Symmetry : C₂-symmetric derivatives enhance target selectivity in proteases but may limit adaptability to asymmetric enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.